(1-Isobutyl-1H-imidazol-5-yl)methanol

Description

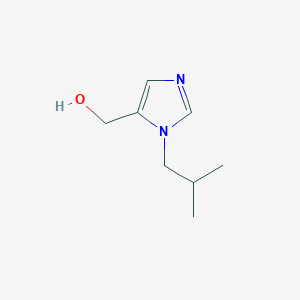

Structure

3D Structure

Propriétés

IUPAC Name |

[3-(2-methylpropyl)imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)4-10-6-9-3-8(10)5-11/h3,6-7,11H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLQRYOQMUYPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470583 | |

| Record name | (1-Isobutyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226930-88-7 | |

| Record name | (1-Isobutyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 226930-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies for 1 Isobutyl 1h Imidazol 5 Yl Methanol

Reactivity of the Primary Alcohol Functionality

Selective Oxidation Reactions to Carbaldehydes and Carboxylic Acids

The primary alcohol of (1-Isobutyl-1H-imidazol-5-yl)methanol can be selectively oxidized to either the corresponding carbaldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Carbaldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) are commonly employed for the oxidation of allylic and benzylic-type alcohols, which includes the hydroxymethyl group on an imidazole (B134444) ring. This reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂) or chloroform (B151607) (CHCl₃) at room temperature.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in sulfuric acid and acetone). libretexts.orgchemguide.co.ukorganic-chemistry.org These reactions often require heating to proceed to completion. The resulting carboxylic acid, 1-Isobutyl-1H-imidazole-5-carboxylic acid, is a valuable intermediate for the synthesis of amides and esters.

Table 1: Expected Oxidation Reactions of this compound

| Product | Reagents and Conditions | Solvent |

|---|---|---|

| 1-Isobutyl-1H-imidazole-5-carbaldehyde | Manganese dioxide (MnO₂) | Dichloromethane |

| 1-Isobutyl-1H-imidazole-5-carboxylic acid | Potassium permanganate (KMnO₄), heat | Aqueous base |

Esterification and Etherification Reactions for Structural Diversification

Esterification: The primary alcohol readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. When reacting with an acid chloride, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the hydrochloric acid byproduct. youtube.com This reaction is a straightforward method to introduce a wide variety of acyl groups to the molecule.

Etherification: Ether derivatives can be prepared via the Williamson ether synthesis. wikipedia.orgyoutube.commasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the ether. This strategy allows for the introduction of diverse alkyl or arylalkyl groups at the oxygen atom.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | (1-Isobutyl-1H-imidazol-5-yl)methyl acetate |

Halogenation and Other Nucleophilic Substitutions at the Methanol (B129727) Carbon

The hydroxyl group can be replaced by a halogen, most commonly chlorine, to activate the methylene (B1212753) group for subsequent nucleophilic substitution reactions. A standard reagent for this transformation is thionyl chloride (SOCl₂). The reaction of a related compound, (1-methyl-1H-imidazol-5-yl)methanol, with thionyl chloride has been shown to produce 5-chloromethyl-1-methyl-1H-imidazole hydrochloride in high yield. A similar outcome is expected for the isobutyl analogue. This reaction is typically performed by refluxing the alcohol in neat thionyl chloride or in an inert solvent.

The resulting 5-(chloromethyl)-1-isobutyl-1H-imidazole is a versatile intermediate. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce a wide range of functional groups at the 5-position of the imidazole ring.

Table 3: Halogenation of (1-Alkyl-1H-imidazol-5-yl)methanol

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (1-methyl-1H-imidazol-5-yl)methanol | Thionyl chloride (SOCl₂) | 5-chloromethyl-1-methyl-1H-imidazole hydrochloride | 83% | wikipedia.org |

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with the isobutyl group, making it a tertiary amine. The N3 nitrogen, however, is a pyridine-like nitrogen and is nucleophilic, making it susceptible to reactions with electrophiles.

N-Alkylation and N-Acylation for Modulating Electronic and Steric Properties

N-Acylation: The N3 nitrogen can be acylated using acid chlorides or anhydrides. This reaction introduces an acyl group onto the imidazole ring, which can influence the electronic properties of the heterocycle. N-acyl imidazoles are generally more reactive towards nucleophilic attack at the acyl carbon compared to typical amides and can serve as acyl transfer agents. acs.orgresearchgate.net The stability and reactivity of these N-acyl imidazoles can be tuned by the steric and electronic nature of the acyl group and the substituents on the imidazole ring.

Formation of Imidazolium (B1220033) Salts and Quaternary Ammonium Derivatives

N-Alkylation (Quaternization): The N3 nitrogen can be alkylated by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction, known as quaternization, results in the formation of a 1-isobutyl-3-alkyl-5-(hydroxymethyl)imidazolium salt. monmouthcollege.eduresearchgate.net These imidazolium salts are a class of ionic liquids and have gained significant interest for their potential applications as solvents, catalysts, and in materials science. The properties of the resulting imidazolium salt, such as its melting point, viscosity, and solubility, can be tuned by varying the nature of the alkylating agent.

The synthesis of these salts is typically carried out by heating the N-substituted imidazole with the alkylating agent, either neat or in a suitable solvent such as toluene (B28343) or acetonitrile.

Table 4: Representative N-Alkylation (Quaternization) Reaction

| Starting Imidazole | Alkylating Agent | Solvent | Product |

|---|---|---|---|

| 1-tert-butyl imidazole | Iodopropane | Toluene | 1-tert-butyl-3-propylimidazolium iodide |

This table is based on a representative reaction of a similar N-alkylimidazole and illustrates the general principle of quaternization. monmouthcollege.edu

Functionalization of the Imidazole Ring System

The imidazole ring is a versatile heterocyclic scaffold amenable to a variety of chemical transformations. For this compound, functionalization can be targeted at the available carbon positions of the imidazole nucleus (C-2 and C-4) or the hydroxymethyl group at C-5. The electronic nature of the isobutyl group at the N-1 position and the hydroxymethyl group at the C-5 position influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns and Their Regiochemical Outcomes

The imidazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. uobabylon.edu.iq The regiochemical outcome of such reactions on the this compound core is dictated by the directing effects of the existing substituents. The N-1 isobutyl group is an electron-donating group, which activates the ring towards electrophilic attack. The hydroxymethyl group at C-5 is a weakly activating group.

In N-substituted imidazoles, electrophilic substitution generally occurs at the C-4 or C-5 positions. uobabylon.edu.iq Since the C-5 position is already occupied in the target molecule, the most likely sites for electrophilic attack are the C-4 and C-2 positions. The attack at C-4 is generally favored over C-2 due to the electronic activation from the N-1 substituent and the formation of a more stable intermediate. uobabylon.edu.iq However, if the C-4 and C-5 positions are blocked, substitution can occur at the C-2 position. uobabylon.edu.iq

Common electrophilic substitution reactions and their expected outcomes for this compound are summarized below.

Halogenation: Bromination or iodination can introduce a halogen atom onto the imidazole ring, creating a valuable handle for subsequent cross-coupling reactions. The reaction with reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) would be expected to yield primarily the 4-halo derivative.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group. uobabylon.edu.iq This reaction is expected to proceed with substitution occurring preferentially at the C-4 position.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group, also anticipated to favor the C-4 position. uobabylon.edu.iq

Table 1: Predicted Regiochemical Outcomes of Electrophilic Aromatic Substitution This interactive table summarizes the primary products expected from the electrophilic aromatic substitution of this compound.

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | (4-Bromo-1-isobutyl-1H-imidazol-5-yl)methanol |

| Iodination | N-Iodosuccinimide (NIS) | (4-Iodo-1-isobutyl-1H-imidazol-5-yl)methanol |

| Nitration | HNO₃ / H₂SO₄ | (1-Isobutyl-4-nitro-1H-imidazol-5-yl)methanol |

Metal-Catalyzed Cross-Coupling Reactions for Introducing Aryl and Heteroaryl Substituents

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize imidazole scaffolds. nih.gov These reactions typically require an imidazole derivative bearing a leaving group, such as a halogen or a triflate, which can be introduced via methods described in the previous section.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for creating C-C bonds. researchgate.net It involves the coupling of a halo-imidazole (e.g., (4-Bromo-1-isobutyl-1H-imidazol-5-yl)methanol) with an organoboron reagent, such as a boronic acid or ester. acs.orgacs.org The reaction conditions are generally mild and tolerate a wide range of functional groups, allowing for the introduction of diverse aryl and heteroaryl substituents at the C-4 or C-2 position of the imidazole ring. rsc.orgrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com For instance, (4-Iodo-1-isobutyl-1H-imidazol-5-yl)methanol could be coupled with various alkenes like acrylates or styrenes to introduce vinyl-aryl substituents. electronicsandbooks.comrsc.org The reaction typically employs a palladium catalyst and a base. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. nih.gov It enables the coupling of a halo-imidazole with a primary or secondary amine, providing access to a wide range of N-aryl and N-alkylamino-substituted imidazole derivatives.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Derivatization This interactive table provides examples of cross-coupling strategies to introduce new substituents onto the this compound core.

| Reaction Type | Imidazole Substrate | Coupling Partner | Catalyst/Ligand (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | (4-Bromo-1-isobutyl-1H-imidazol-5-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | (1-Isobutyl-4-phenyl-1H-imidazol-5-yl)methanol |

| Heck | (4-Iodo-1-isobutyl-1H-imidazol-5-yl)methanol | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Methyl 3-(1-isobutyl-5-(hydroxymethyl)-1H-imidazol-4-yl)acrylate |

Cycloaddition Reactions Involving the Imidazole Nucleus

The aromatic nature of the imidazole ring imparts significant stability, making it generally unreactive as a diene or dienophile in standard cycloaddition reactions such as the Diels-Alder reaction. The delocalized π-system resists disruption, which is a necessary step in these concerted pericyclic reactions.

While there are numerous methods to synthesize the imidazole ring itself via cycloaddition pathways, the participation of a pre-formed, stable imidazole like this compound in cycloaddition is not a common derivatization strategy. rsc.org

However, certain specialized cycloaddition reactions can be considered:

1,3-Dipolar Cycloadditions: It is conceivable that the imidazole ring could be induced to act as a 1,3-dipole under specific conditions, for example, through the formation of an azomethine ylide across the C4-N3-C2 atoms. This would require significant activation and is not a standard transformation. More commonly, imidazole derivatives are functionalized with groups that can participate in 1,3-dipolar cycloadditions. For example, the synthesis of imidazole-1,2,3-triazole hybrids has been achieved by introducing a propargyl group onto the imidazole scaffold, which then undergoes a "click" reaction (a copper-catalyzed azide-alkyne cycloaddition) with various organic azides. nih.govmdpi.com This approach functionalizes a substituent on the ring rather than engaging the ring itself in the cycloaddition.

Given the high activation barrier, cycloaddition reactions directly involving the aromatic nucleus of this compound are not a primary strategy for its derivatization.

Combinatorial Chemistry and High-Throughput Synthesis of this compound Derivative Libraries

Combinatorial chemistry and high-throughput synthesis are essential strategies in modern drug discovery for rapidly generating large libraries of related compounds for screening. bohrium.com The this compound scaffold is well-suited for these approaches due to the multiple points of diversification it offers. Libraries can be constructed either by building the imidazole ring system through multicomponent reactions or by derivatizing the pre-formed core in a parallel fashion. acs.orgresearchgate.net

A common high-throughput strategy for derivatizing this compound would involve a "scaffold decoration" approach. This process begins with a large-scale synthesis of a key intermediate, which is then reacted with a diverse set of building blocks in a parallel format, often using automated liquid handlers and multi-well plates.

A representative workflow for generating a library of derivatives is as follows:

Scaffold Preparation: Synthesize and purify a key intermediate, such as (4-Bromo-1-isobutyl-1H-imidazol-5-yl)methanol, on a multi-gram scale.

Arraying: Distribute the key intermediate into the wells of a 96-well reaction plate.

Building Block Addition: Add a library of diverse building blocks to the wells. For a Suzuki-Miyaura coupling, this would be an array of different boronic acids.

Parallel Reaction: Add the necessary catalyst, ligand, and base to each well and perform the reaction under controlled conditions. Microwave-assisted synthesis can be employed to accelerate reaction times. acs.org

Work-up and Purification: Perform a parallel work-up and purification, often using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

This approach allows for the rapid generation of hundreds of distinct analogues, enabling efficient exploration of the structure-activity relationship (SAR) around the core scaffold.

Table 3: Illustrative Combinatorial Library via Parallel Suzuki-Miyaura Coupling This interactive table shows a small subset of a potential library derived from (4-Bromo-1-isobutyl-1H-imidazol-5-yl)methanol and various boronic acids.

| Well ID | Boronic Acid Building Block | Resulting C-4 Substituent |

|---|---|---|

| A1 | 4-Fluorophenylboronic acid | 4-Fluorophenyl |

| A2 | 3-Pyridinylboronic acid | 3-Pyridinyl |

| A3 | 2-Thiopheneboronic acid | 2-Thienyl |

| A4 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| A5 | Naphthalene-1-boronic acid | 1-Naphthyl |

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is the cornerstone of molecular structure determination in solution and, increasingly, in the solid state.

Two-Dimensional NMR Techniques for Proton and Carbon Assignment

For an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of (1-Isobutyl-1H-imidazol-5-yl)methanol, a suite of 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the intricate network of covalent bonds.

COSY would establish proton-proton couplings, for instance, confirming the connectivity within the isobutyl group (from the methine proton to the methylene (B1212753) protons and terminal methyl groups).

HSQC would directly correlate each proton to its attached carbon, allowing for the definitive assignment of the methylene and methine carbons in the isobutyl group, the N-CH₂ group, the hydroxymethyl (-CH₂OH) carbon, and the carbons of the imidazole (B134444) ring.

A hypothetical data table for such assignments would look as follows:

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| Imidazole-H2 | Data not available | Data not available | Data not available |

| Imidazole-H4 | Data not available | Data not available | Data not available |

| -CH₂OH | Data not available | Data not available | Data not available |

| N-CH₂- | Data not available | Data not available | Data not available |

| -CH(CH₃)₂ | Data not available | Data not available | Data not available |

| -CH(CH₃)₂ | Data not available | Data not available | Data not available |

Solid-State NMR for Conformational and Packing Analysis

Solid-State NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be employed. These experiments could reveal the presence of multiple, distinct molecules in the asymmetric unit of the crystal (polymorphism), which would manifest as a splitting of signals in the ssNMR spectrum compared to the solution-state spectrum. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the methanol (B129727) hydroxyl group and the imidazole nitrogen atoms, which govern the crystal packing.

High-Resolution Mass Spectrometry for Precise Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound and for identifying and characterizing trace-level impurities. For this compound (C₈H₁₄N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which should match the theoretical exact mass (155.1179 for [C₈H₁₅N₂O]⁺).

In a research or manufacturing context, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for impurity profiling. It can detect and help identify process-related impurities (from starting materials or side reactions) and degradation products. Tandem mass spectrometry (MS/MS) experiments on impurity ions would provide fragmentation patterns, offering structural clues for their identification.

A theoretical table of expected ions is presented below:

| Adduct | Formula | Theoretical m/z |

| [M+H]⁺ | C₈H₁₅N₂O⁺ | 155.1179 |

| [M+Na]⁺ | C₈H₁₄N₂ONa⁺ | 177.0998 |

| [M-H]⁻ | C₈H₁₃N₂O⁻ | 153.1033 |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformational Analysis of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid. While no crystal structure for this compound itself has been published, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also unequivocally show the conformation of the isobutyl group relative to the imidazole ring and reveal the intermolecular hydrogen bonding network that defines the crystal lattice. For chiral derivatives of this compound, X-ray crystallography could be used to determine the absolute stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the spectra would be characterized by specific absorption bands.

O-H Stretch: A broad and strong band in the IR spectrum, typically around 3200-3600 cm⁻¹, corresponding to the hydroxyl group, indicative of hydrogen bonding.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region from the aliphatic isobutyl and methylene groups, and likely weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds on the imidazole ring.

C=N and C=C Stretches: Vibrations from the imidazole ring would appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band, typically in the 1000-1200 cm⁻¹ range, associated with the primary alcohol.

These techniques are valuable for reaction monitoring, for instance, by observing the disappearance of a carbonyl stretch (around 1700 cm⁻¹) from a precursor aldehyde during its reduction to the target alcohol.

A summary table of expected vibrational frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H (alcohol) | 3200-3600 (broad) | IR |

| C-H (aromatic) | 3000-3150 | IR, Raman |

| C-H (aliphatic) | 2850-3000 | IR, Raman |

| C=N / C=C (ring) | 1400-1600 | IR, Raman |

| C-O (alcohol) | 1000-1200 | IR |

Computational and Theoretical Investigations of 1 Isobutyl 1h Imidazol 5 Yl Methanol and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information about electron distribution and energy, which in turn dictates the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like (1-Isobutyl-1H-imidazol-5-yl)methanol. tandfonline.comnih.gov By focusing on the electron density, DFT calculations can determine the molecule's optimized geometry, including key bond lengths and angles. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been shown to provide results that align well with experimental data from techniques like X-ray crystallography. tandfonline.com

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For imidazole derivatives, these FMO analyses provide insights into charge transfer within the molecule. tandfonline.com

Furthermore, DFT allows for the calculation of Mulliken population analysis and the mapping of the Molecular Electrostatic Potential (MEP). tandfonline.com The MEP surface visually represents the charge distribution, highlighting electron-rich regions (typically colored red) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack. This allows for the identification of potential reactive sites on the this compound molecule. tandfonline.com

Table 1: Representative DFT-Calculated Electronic Properties of an Imidazole Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, theoretical calculations can map out potential reaction pathways. researchgate.net This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them.

Table 2: Example of Calculated Reaction Energetics for an Imidazole Synthesis Step

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Reactant → Transition State 1 | +25.4 | N/A |

| Transition State 1 → Intermediate | N/A | -15.2 |

| Intermediate → Transition State 2 | +18.9 | N/A |

| Transition State 2 → Product | N/A | -30.1 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the physical behavior of molecules over time, including their flexibility and interactions with their environment.

The isobutyl and methanol (B129727) groups attached to the imidazole core of this compound are flexible and can rotate around single bonds. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis, often performed using potential energy surface (PES) scans, systematically rotates specific dihedral angles to find the lowest energy (most stable) conformers. nih.gov

These studies reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations. Intramolecular interactions, such as hydrogen bonds between the hydroxyl group's hydrogen and the nitrogen atom of the imidazole ring, can play a significant role in stabilizing certain conformations. nih.gov Understanding the conformational preferences is important as the shape of the molecule can influence its physical properties and how it interacts with other molecules.

Table 3: Representative Dihedral Angles for a Stable Conformer of an Imidazole Analog

| Dihedral Angle | Calculated Value (Degrees) |

|---|---|

| N1-C5-C(methanol)-O | 65.2° |

| C4-N1-C(isobutyl)-C | -175.8° |

The behavior of this compound in a solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. Molecular dynamics (MD) simulations can model the molecule in a box of explicit solvent molecules (like water or methanol) over a period of time, tracking the motions of all atoms. nih.govuobaghdad.edu.iq

MD simulations provide insights into the solvation structure, showing how solvent molecules arrange themselves around the solute. They are particularly useful for studying hydrogen bonding between the methanol group and protic solvents. dntb.gov.uanih.gov These simulations can also calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such studies are crucial for understanding solubility and how the solvent environment affects the molecule's conformation and reactivity. researchgate.net

In Silico Prediction of Chemical Transformations and Reaction Yields

Beyond mechanistic studies, computational chemistry is increasingly used to predict the outcomes of chemical reactions. In silico methods can screen virtual libraries of reactants and catalysts to identify promising conditions for synthesizing a target molecule like this compound.

By combining quantum chemical calculations of reaction energetics with statistical models, it is possible to estimate reaction rates and equilibrium constants. More advanced techniques, including machine learning and quantitative structure-activity relationship (QSAR) models, can be trained on existing reaction data to predict the yields of new reactions. scielo.br For imidazole synthesis, computational models can help predict the success of various synthetic routes, such as those involving cycloaddition reactions or metal-catalyzed cross-couplings, thereby guiding experimental efforts and accelerating the discovery of efficient synthetic methods. organic-chemistry.org These predictive models can consider various factors, including the electronic and steric properties of the reactants and the nature of the solvent and catalyst.

Computational Support for Rational Design of Synthetic Routes and Optimization of Reaction Conditions

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, providing profound insights that guide the rational design of synthetic pathways and the fine-tuning of reaction conditions. For the synthesis of specifically substituted imidazoles like this compound and its analogs, theoretical investigations, particularly those employing Density Functional Theory (DFT), offer a predictive framework to address key synthetic challenges, including regioselectivity, reaction kinetics, and solvent effects.

A primary obstacle in the synthesis of N-substituted imidazoles is controlling the regioselectivity of the alkylation step. The imidazole anion is an ambident nucleophile, and alkylation can lead to a mixture of N-1 and N-3 substituted regioisomers. Computational studies on analogous systems have been pivotal in elucidating the factors that govern this selectivity. DFT calculations can model the transition states of competing reaction pathways, allowing chemists to predict the most likely isomeric product under various conditions. researchgate.netotago.ac.nznih.gov

For a target molecule like this compound, computational models can predict the N-1/N-3 isomeric ratio when reacting a 5-(hydroxymethyl)-1H-imidazole precursor with an isobutyl halide. These calculations consider steric hindrance from substituents on the imidazole ring and the nature of the electrophile. otago.ac.nz As shown in the illustrative data in Table 1, the calculated activation energies (ΔG‡) for the N-1 and N-3 alkylation pathways can reveal the kinetic favorability of one isomer over the other. A lower activation energy for the N-1 pathway would predict it to be the major product.

Table 1: Illustrative DFT Calculation of Activation Energies for N-Alkylation of a 5-Substituted Imidazole This table presents hypothetical data based on typical computational studies of imidazole alkylation to illustrate the application of these methods.

| Alkylating Agent | Solvent | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Isomer |

| Isobutyl Bromide | DMF | N-1 Alkylation | 18.5 | N-1 |

| Isobutyl Bromide | DMF | N-3 Alkylation | 20.2 | |

| Isobutyl Bromide | THF | N-1 Alkylation | 19.1 | N-1 |

| Isobutyl Bromide | THF | N-3 Alkylation | 20.5 | |

| tert-Butyl Bromide | DMF | N-1 Alkylation | 22.1 | N-1 (reduced selectivity) |

| tert-Butyl Bromide | DMF | N-3 Alkylation | 22.8 |

Furthermore, computational methods are crucial for optimizing reaction conditions to maximize yield and purity. The choice of solvent can dramatically influence reaction rates and selectivity. ku.edu Theoretical models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict thermophysical data and screen for optimal solvents by simulating the interaction between the solvent and the reaction intermediates or transition states. researchgate.netmdpi.com For instance, kinetic studies on the synthesis of imidazolium (B1220033) ionic liquids have shown that polar aprotic solvents can stabilize the charged transition state of SN2 alkylation reactions, thereby increasing the reaction rate. ku.edu Conversely, polar protic solvents may retard the reaction by forming hydrogen bonds with the imidazole nitrogen, inhibiting its nucleophilic attack. ku.edu

By calculating the reaction energy profiles in different solvents, chemists can rationally select a medium that not only accelerates the desired reaction but also potentially enhances its regioselectivity. The illustrative data in Table 2 demonstrates how computational screening can guide solvent selection.

Table 2: Illustrative Computational Screening of Solvents for N-Alkylation Reaction Rate This table presents hypothetical data based on principles from computational studies to demonstrate solvent screening.

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (krel) | Predicted Suitability |

| Tetrahydrofuran (THF) | 7.6 | 1.0 | Moderate |

| Acetonitrile | 37.5 | 8.2 | High |

| Dimethylformamide (DMF) | 36.7 | 11.5 | Very High |

| Methanol | 32.7 | 0.7 | Low (due to H-bonding) |

| Toluene (B28343) | 2.4 | 0.1 | Very Low |

In addition to N-alkylation, the initial formation of the imidazole ring itself can be guided by computational analysis. Quantum chemical calculations can detail the reaction mechanisms, such as the condensation of dicarbonyl compounds with ammonia (B1221849) and aldehydes, by identifying intermediates and transition states. acs.orgrsc.org This mechanistic understanding allows for the rational design of precursors and catalysts to favor the formation of the desired imidazole core, preventing the formation of unwanted byproducts.

Applications of 1 Isobutyl 1h Imidazol 5 Yl Methanol As a Versatile Synthetic Synthon

Role in the Synthesis of Complex Organic Molecules

(1-Isobutyl-1H-imidazol-5-yl)methanol serves as a valuable building block in organic synthesis, providing a pre-functionalized imidazole (B134444) core that can be elaborated into a wide array of more complex structures. The presence of the hydroxymethyl group at the 5-position allows for a range of synthetic manipulations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification to introduce diverse functionalities. The N-isobutyl group, in turn, modulates the solubility and steric environment of the molecule.

Building Block for Polycyclic Heterocyclic Systems and Fused Ring Structures

The imidazole ring is a common feature in numerous polycyclic and fused heterocyclic systems. mdpi.com While specific examples detailing the use of this compound in the synthesis of such systems are not extensively documented in publicly available literature, the general reactivity of the imidazole scaffold suggests its potential in this area. The hydroxymethyl group can be converted into a reactive intermediate, which can then participate in intramolecular cyclization reactions to form fused ring systems. For instance, conversion of the alcohol to a halide or sulfonate would generate an electrophilic center that could be attacked by a nucleophile tethered to another position on the imidazole ring or a substituent, leading to the formation of a new ring.

General strategies for the synthesis of fused imidazole systems often involve the construction of the imidazole ring onto a pre-existing cyclic structure or the elaboration of substituents on the imidazole core to facilitate cyclization. The van Leusen imidazole synthesis, for example, is a powerful method for constructing the imidazole ring and can be adapted to create precursors for fused systems. mdpi.com

Precursors for Novel Advanced Organic Scaffolds and Frameworks

The development of novel organic scaffolds is a central theme in modern chemistry, with applications ranging from drug discovery to materials science. This compound can serve as a precursor for such scaffolds. The imidazole core provides a rigid and predictable geometry, while the isobutyl and hydroxymethyl groups offer points for diversification.

For example, the hydroxymethyl group can be used to link the imidazole core to other molecular fragments, creating larger and more complex architectures. This could involve esterification or etherification with other building blocks containing complementary functional groups. The resulting molecules could be explored for their unique three-dimensional shapes and potential applications as ligands for catalysis or as components of supramolecular assemblies.

Utilization in Medicinal Chemistry Research Programs

The imidazole moiety is a "privileged" structure in medicinal chemistry, appearing in a wide range of therapeutic agents due to its ability to engage in various biological interactions. nih.gov Imidazole-containing compounds have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govontosight.ai

Design and Synthesis of Imidazole-Based Ligands for Specific Biological Targets

The structural features of this compound make it an attractive starting point for the design and synthesis of ligands for specific biological targets. The imidazole ring itself can act as a hydrogen bond donor or acceptor, and its nitrogen atoms can coordinate to metal ions in metalloenzymes. The N-isobutyl group can provide lipophilic interactions with hydrophobic pockets in a protein's active site, while the hydroxymethyl group can be modified to introduce other functionalities that can enhance binding affinity or selectivity.

For instance, the hydroxymethyl group could be oxidized to a carboxylic acid, which can then form salt bridges with basic residues in a target protein. Alternatively, it could be used as a handle to attach the imidazole scaffold to a pharmacophore known to interact with a specific target. The synthesis of such derivatives allows for the systematic exploration of the chemical space around the imidazole core to optimize ligand-target interactions.

Development of New Scaffold Motifs for Pharmacological Exploration and Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a critical component of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov this compound can be used to generate libraries of related compounds for SAR studies. By systematically modifying the isobutyl and hydroxymethyl groups, medicinal chemists can probe the structural requirements for a desired pharmacological effect.

For example, a series of analogues could be synthesized with different alkyl groups at the N-1 position to investigate the impact of lipophilicity and steric bulk on activity. Similarly, the hydroxymethyl group could be converted to a variety of other functional groups (e.g., ethers, esters, amides) to explore the effect of hydrogen bonding and electronic properties on biological response. The data from these studies can then be used to build a predictive model of the SAR and guide the design of more potent and selective drug candidates.

Material Science Applications of Imidazole Derivatives

The unique properties of the imidazole ring have also led to its use in material science. Imidazole derivatives have been explored as components of ionic liquids, metal-organic frameworks (MOFs), and corrosion inhibitors.

Imidazole-based ionic liquids, which are salts with low melting points, have attracted attention as "green" solvents and electrolytes due to their low vapor pressure and high thermal stability. The properties of these ionic liquids can be tuned by varying the substituents on the imidazole ring. nih.gov

In the field of MOFs, imidazole-containing ligands are widely used to construct porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the imidazole ring coordinate to metal ions to form a rigid and porous framework. researchgate.netresearchgate.net While specific applications of this compound in this area are not well-documented, its structure suggests that it could be a useful building block for functionalized MOFs. The hydroxymethyl group could be used to modify the properties of the MOF pores or to anchor catalytic species.

Below is a table summarizing the potential applications of derivatives of this compound in various fields.

| Application Area | Derivative Type | Potential Function |

| Medicinal Chemistry | Carboxylic acid derivatives | Ligands for biological targets, forming salt bridges |

| Ether and ester derivatives | Probes for SAR studies, modulating hydrogen bonding | |

| Amide derivatives | Bioisosteric replacements for other functional groups | |

| Material Science | Quaternized imidazole salts | Components of ionic liquids |

| Metal-coordinated complexes | Nodes in Metal-Organic Frameworks (MOFs) | |

| Surface-grafted derivatives | Corrosion inhibitors, surface modifiers |

Incorporation into Functional Polymers and Supramolecular Assemblies

The imidazole and hydroxymethyl moieties of this compound are key to its use in constructing complex macromolecular and supramolecular architectures. The uncoordinated nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor, while the hydroxyl proton of the methanol (B129727) group can act as a hydrogen bond donor.

This dual functionality allows the molecule to participate in directed, non-covalent interactions, leading to the formation of ordered supramolecular assemblies. Studies on the related compound, (1H-Imidazol-4-yl)methanol, have shown that such hydrogen-bonding interactions can create extensive two-dimensional networks in the solid state. nih.gov The isobutyl group on the nitrogen atom in this compound would add steric bulk and hydrophobic character, influencing the packing and properties of such assemblies.

For incorporation into polymers, the hydroxymethyl group can be chemically modified into a polymerizable unit, such as an acrylate, methacrylate, or vinyl ether. Polymerization of such a monomer would yield a functional polymer with pendant isobutyl-imidazole groups. These side chains can impart specific properties to the polymer, such as pH-responsiveness, metal-ion coordination capabilities, or catalytic activity.

Table 1: Potential Supramolecular and Polymeric Architectures

| Feature | Role in Supramolecular Assembly | Role in Functional Polymers |

| Imidazole N3 Atom | Hydrogen bond acceptor | Metal coordination site, basic site for pH-response |

| Hydroxymethyl Group | Hydrogen bond donor | Point of attachment for polymerizable groups (e.g., acrylates) |

| Isobutyl Group | Steric control of packing, enhances solubility in nonpolar media | Modifies polymer solubility and thermal properties (e.g., Tg) |

Precursors for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole moiety is a common building block for these materials due to the excellent coordinating ability of its nitrogen atoms.

This compound can act as a monodentate ligand, coordinating to a metal center through its N3 nitrogen atom. This approach is fundamental in the construction of numerous MOFs and coordination polymers. researchgate.netmdpi.com Furthermore, the hydroxymethyl group provides a site for modification, allowing for the creation of more complex, multidentate ligands. For example, it can be linked to other coordinating groups to form a rigid or flexible polytopic linker, enabling the construction of diverse network topologies, from 1D chains to complex 3D frameworks. mdpi.comresearchgate.net The isobutyl group plays a crucial role in controlling the framework's properties by influencing pore size and modulating the internal chemical environment of the resulting MOF.

Table 2: Imidazole-Based Ligands in MOF Synthesis

| Imidazole-Based Ligand Example | Metal Ion | Resulting Structure Type |

| 5-(2-methylimidazol-1-yl) isophthalic acid | Co(II) | 3D Network or 2D Layered Network |

| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu(II), Cr(II), Al(III) | 3D Porous Frameworks mdpi.com |

| 4-(1H-Imidazol-1-yl)benzoate | Cd(II) | 1D Ladder-Like Coordination Polymer researchgate.net |

Applications in Catalysis and Coordination Chemistry

The electronic and structural features of this compound make it an excellent platform for developing ligands for catalysis and advanced coordination complexes.

Precursors for N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in homogeneous catalysis, valued for their strong σ-donating properties and steric tunability. beilstein-journals.orgnih.gov Imidazolium (B1220033) salts are the direct precursors to the most common NHCs.

This compound is an ideal starting material for synthesizing a functionalized imidazolium salt. The synthesis involves N-alkylation or N-arylation at the N3 position to form a quaternary imidazolium cation. Subsequent deprotonation at the C2 position with a strong base generates the free NHC, which can be used in situ or isolated as a metal-NHC complex. nih.govbeilstein-journals.org

The hydroxymethyl group at the C5 position, being remote from the active carbene center, can be used to modify the ligand's properties without significantly altering its electronic character. For instance, it could be used to enhance solubility in specific solvents or to anchor the resulting catalyst to a solid support for easier separation and recycling.

Table 3: Synthetic Pathway to a Functionalized NHC Ligand

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | N-Alkylation/Arylation of this compound at N3 | 1-Isobutyl-3-R-5-(hydroxymethyl)-1H-imidazolium salt | Creation of the NHC precursor orientjchem.org |

| 2 | Deprotonation at C2 with a strong base | Free NHC: 1-Isobutyl-3-R-5-(hydroxymethyl)-imidazol-2-ylidene | Generation of the active carbene ligand beilstein-journals.orgnih.gov |

| 3 | Reaction with a metal precursor (e.g., [Pd(cinnamyl)Cl]₂) | Metal-NHC catalyst complex | Formation of a stable, catalytically active species |

Development of Chelating Ligands for Biomimetic Metal Complexes

The imidazole side chain of the amino acid histidine is a crucial ligand for metal ions in a vast number of metalloproteins. researchgate.net Chemists often design synthetic ligands that mimic the coordination environment of these protein active sites to study their function or create catalysts with similar reactivity.

This compound is a valuable synthon for such biomimetic chelating ligands. The imidazole ring provides the essential N-donor group, while the hydroxymethyl group can be readily transformed into other donor functionalities. This allows for the synthesis of bidentate or tridentate ligands capable of forming stable chelate rings with a metal ion. Research on analogous molecules, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, highlights their potential as precursors for creating bulky chelating ligands for biomimetic metal complexes. researchgate.netnih.govmdpi.com

Table 4: Potential Modifications for Biomimetic Ligand Synthesis

| Modification of -CH₂OH Group | Resulting Functional Group | Potential Chelating Ligand Type |

| Oxidation | Carboxylic Acid (-COOH) | Bidentate [N, O] |

| Conversion to amine via tosylation and substitution | Aminomethyl (-CH₂NH₂) | Bidentate [N, N] |

| Etherification with 2-picolyl chloride | Pyridyl-ether linkage (-CH₂OCH₂-py) | Tridentate [N, N, O] |

Conclusion and Future Research Perspectives

Summary of Current Research Contributions and the Broad Utility of (1-Isobutyl-1H-imidazol-5-yl)methanol

While dedicated research on this compound is still emerging, its value can be inferred from the extensive studies on related imidazole (B134444) derivatives. The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals due to its unique electronic properties and ability to form hydrogen bonds. ijpsjournal.com The core utility of this compound lies in its role as a versatile chemical intermediate or building block.

Its structure can be deconstructed into three key functional components:

The Imidazole Core: This aromatic heterocycle is a bioisostere for other functional groups and is known to interact with a wide array of biological targets, including enzymes and receptors. numberanalytics.comresearchgate.net Its presence is fundamental to the biological activity of molecules like the amino acid histidine.

The Isobutyl Group: Attached at the N-1 position, this lipophilic group can influence the compound's solubility, membrane permeability, and steric interactions with target biomolecules, potentially enhancing pharmacokinetic and pharmacodynamic properties.

The Methanol (B129727) Group: The hydroxymethyl substituent at the C-5 position is a crucial handle for synthetic modification. It provides a site for derivatization through reactions like oxidation, esterification, or etherification, allowing for the generation of diverse molecular architectures.

The broad utility of imidazole derivatives spans multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. ijpsjournal.comjchemrev.com Compounds featuring a substituted imidazole framework have been investigated as potential anticancer, antimicrobial, antifungal, and anti-inflammatory agents. jchemrev.comfrontiersin.org Therefore, this compound serves as a valuable starting material for synthesizing novel compounds intended for biological evaluation in these fields.

| Therapeutic Area | Mechanism/Target Class (Examples) | References |

|---|---|---|

| Anticancer | Enzyme Inhibition (e.g., Kinases), DNA Intercalation, Anti-angiogenesis | researchgate.netfrontiersin.org |

| Antimicrobial | Inhibition of Ergosterol Synthesis, Disruption of Cell Wall Integrity | numberanalytics.comjchemrev.com |

| Anti-inflammatory | Inhibition of Inflammatory Cytokine Biosynthesis (e.g., p38 MAPK inhibitors) | jchemrev.com |

| Antiviral | Inhibition of Viral Replication Enzymes | jchemrev.com |

| Antidiabetic | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Agonism | ijpsjournal.com |

Identification of Emerging Research Frontiers and Unexplored Reactivity in the Field

The field of imidazole chemistry is continuously evolving, with several emerging frontiers where this compound could play a significant role. A primary area of interest is the development of novel, sustainable synthetic methodologies. bohrium.com Green chemistry approaches, such as one-pot multicomponent reactions, solvent-free conditions, and the use of heterogeneous or reusable catalysts, are being increasingly applied to the synthesis of complex imidazoles. nih.govbohrium.com Future work could focus on developing more efficient and atom-economical routes to this compound and its derivatives.

From a reactivity standpoint, several avenues remain underexplored:

C-H Functionalization: Direct functionalization of the C-H bonds on the isobutyl group or the imidazole ring itself offers a powerful strategy for rapid diversification, bypassing the need for pre-functionalized starting materials.

Catalytic Applications: The imidazole nucleus can act as a ligand for transition metals. Derivatives of this compound could be explored as ligands in catalysis, potentially influencing the selectivity and efficiency of various organic transformations.

Domino and Tandem Reactions: Designing multi-step reaction sequences that proceed from this compound without isolating intermediates could significantly streamline the synthesis of complex target molecules.

Exploring the reactivity of the methanol group in concert with the imidazole ring could lead to novel intramolecular cyclizations, yielding fused heterocyclic systems with unique three-dimensional structures and potential biological activities.

Potential for Integration with High-Throughput Synthesis and Screening Methodologies

The structure of this compound is well-suited for integration into modern drug discovery workflows that rely on high-throughput synthesis (HTS) and high-throughput screening (HTS). nih.gov Its distinct points for chemical modification allow for its use as a scaffold in combinatorial chemistry to generate large libraries of related compounds.

Parallel synthesis techniques could be employed to modify the molecule at key positions:

Modification of the Hydroxymethyl Group: A diverse array of acids, acyl chlorides, or isocyanates could be reacted with the primary alcohol to create a library of esters or carbamates.

Modification of the Imidazole Ring: While more complex, electrophilic substitution reactions at the C-2 or C-4 positions of the imidazole ring could introduce further diversity.

Variation of the N-1 Substituent: While the isobutyl group is fixed in the parent compound, a synthetic route could be adapted to introduce a wide range of alkyl or aryl groups at this position, creating a matrix of analogs.

These compound libraries can then be subjected to high-throughput screening against various biological targets to identify initial "hits". nih.govnih.gov The data from these screens can inform structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective next-generation compounds. numberanalytics.com The integration of machine learning algorithms can further accelerate this process by prioritizing hits and identifying promising candidates from large datasets. nih.gov

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C5-Methanol (-CH₂OH) | Esterification | Carboxylic Acids, Acyl Halides | Ester (-CH₂OCOR) |

| C5-Methanol (-CH₂OH) | Etherification | Alkyl Halides | Ether (-CH₂OR) |

| C5-Methanol (-CH₂OH) | Oxidation | Mild Oxidizing Agents | Aldehyde (-CHO) |

| Imidazole Ring (C2/C4) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-imidazole |

Outlook on Interdisciplinary Research Opportunities Involving this compound Derivatives

The future of chemical research increasingly lies in interdisciplinary collaboration. Derivatives of this compound present numerous opportunities for research that spans traditional scientific boundaries.

Medicinal Chemistry and Chemical Biology: Beyond screening for general bioactivity, derivatives can be designed as specific chemical probes to study biological pathways. For instance, attaching fluorescent tags or biotin (B1667282) labels could enable the visualization and isolation of protein targets.

Materials Science: Imidazole-based compounds are being explored for the creation of sustainable materials. numberanalytics.com Derivatives of this compound could be polymerized or grafted onto surfaces to create materials with unique properties, such as high thermal stability or ionic conductivity. numberanalytics.com This could lead to applications in areas like polymer chemistry and advanced coatings.

Environmental Science: The ability of the imidazole nitrogen atoms to coordinate with metal ions suggests potential applications in environmental remediation. numberanalytics.com Functionalized polymers or surfaces derived from this compound could be developed for the selective capture of heavy metals from contaminated water or for CO2 capture. numberanalytics.comsnu.edu.in

Supramolecular Chemistry: The hydrogen bonding capabilities and potential for metal coordination make these derivatives interesting candidates for the construction of self-assembling systems, metal-organic frameworks (MOFs), and molecular sensors.

Q & A

Q. What are the optimal synthetic routes for (1-Isobutyl-1H-imidazol-5-yl)methanol, and how can purity be validated?

The synthesis of this compound typically involves condensation reactions under reflux conditions. For example, imidazole derivatives are often synthesized using a two-step process: (i) alkylation of the imidazole ring with isobutyl bromide in methanol, followed by (ii) hydroxymethylation at the 5-position using formaldehyde or paraformaldehyde under acidic or basic catalysis . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. Elemental analysis (C, H, N) is critical to verify stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H and ¹³C NMR : To identify proton environments (e.g., hydroxymethyl group at δ ~4.5 ppm) and carbon backbone .

- FTIR : Confirms functional groups (O-H stretch ~3200–3600 cm⁻¹, imidazole ring vibrations ~1500–1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 185.1) and fragmentation patterns .

Q. How should crystallographic data for this compound be analyzed to resolve structural ambiguities?

Use software like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key parameters include R-factor convergence (<5%), bond length/angle deviations, and hydrogen bonding networks. For ambiguous electron density, iterative refinement and twinning tests are recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly in enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) can simulate binding to target enzymes like farnesyltransferase. Parameters include:

- Grid box size : Centered on the active site (e.g., PDB 1KZO).

- Scoring functions : Analyze binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) . Experimental validation via IC50 assays (e.g., fluorescence-based assays) is critical .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Approaches include:

Q. How can synthetic byproducts or degradation products be identified and minimized?

- LC-MS/MS : Detect trace impurities (e.g., N-alkylated byproducts).

- Stability studies : Under accelerated conditions (40°C/75% RH) with HPLC monitoring .

- Reaction optimization : Adjust solvent polarity (e.g., DMF → MeOH) or catalyst loading (e.g., K₂CO₃ from 1 eq to 1.5 eq) to suppress side reactions .

Q. What are the implications of substituent effects on the imidazole ring’s electronic properties?

The isobutyl and hydroxymethyl groups influence electron density:

- Hammett constants (σ) : Isobutyl (σ ~ -0.15) donates electrons, enhancing nucleophilicity at the 4-position.

- DFT-derived NBO charges : Quantify charge distribution for reactivity predictions .

- Cyclic voltammetry : Measure redox potentials to correlate with catalytic or inhibitory activity .

Methodological Notes

- Safety Protocols : Store at +5°C in inert atmospheres to prevent oxidation; handle with PPE due to potential irritancy .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic datasets; use repositories like Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.